2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methylthio group, a tetrahydrofuran-2-ylmethylamino group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using reagents like methylthiol or dimethyl disulfide.
Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidine intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions, often requiring a catalyst or specific reaction conditions to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols: From reduction of the carboxylic acid group.
Substituted Pyrimidines: From various substitution reactions on the pyrimidine ring.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as enzyme inhibition, antimicrobial properties, or as a lead compound in drug discovery.
Industry
In the materials science industry, this compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-4-aminopyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.
2-(Methylthio)-4-(methylamino)pyrimidine-5-carboxylic acid: Contains a simpler methylamino group instead of the tetrahydrofuran-2-ylmethylamino group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylamino group in 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid distinguishes it from similar compounds, potentially offering unique reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-methylsulfanyl-4-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18-11-13-6-8(10(15)16)9(14-11)12-5-7-3-2-4-17-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVMPJPENKZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.